p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Overview
Description
p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-: is a derivative of benzoquinone, a class of organic compounds characterized by a six-membered ring with two ketone substitutions. This compound is particularly interesting due to its unique structural features, which include a hydroxymethyl group and a methyl group attached to the quinone ring. These modifications impart distinct chemical and physical properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
It is known that quinones, a class of compounds to which this molecule belongs, are electron carriers and play a role in various biochemical processes .
Mode of Action
Quinones are known to undergo redox reactions, acting as electron acceptors and donors . They can be reduced to their dihydroxybenzene analogs, a process that is facilitated by reducing agents . The position of the quinone-hydroquinone redox equilibrium is proportional to the square of the hydrogen ion concentration .
Biochemical Pathways
Quinones are known to participate in various biochemical processes due to their redox properties . They can interact with a variety of biological molecules, potentially affecting multiple pathways.
Pharmacokinetics
It is known that quinones, in general, can be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Due to the redox properties of quinones, they can potentially influence a variety of cellular processes, including energy production, signal transduction, and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the redox equilibrium between the quinone and hydroquinone forms is influenced by the hydrogen ion concentration . Therefore, changes in pH could potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- typically involves the oxidation of corresponding hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves reacting 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .
Industrial Production Methods: Industrial production of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- often employs catalytic oxidation processes. For instance, the oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) is a green synthesis method that offers mild reaction conditions and high selectivity .
Chemical Reactions Analysis
Types of Reactions: p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or chromic acid.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include dihydroxy derivatives, halogenated quinones, and various substituted quinones .
Scientific Research Applications
Chemistry: In chemistry, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is used as a precursor for synthesizing more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. It has been studied for its potential anti-cancer and anti-microbial properties .
Industry: In industrial applications, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is used in the production of dyes, photographic developers, and polymerization inhibitors .
Comparison with Similar Compounds
1,4-Benzoquinone:
2-Hydroxy-1,4-naphthoquinone:
Uniqueness: The presence of both hydroxymethyl and methyl groups in p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- imparts unique reactivity and biological activity compared to its simpler counterparts. These structural features enhance its solubility, stability, and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPZMNGFXUDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193840 | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40870-52-8 | |
Record name | 4-Hydroxymethyltoluquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC186038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYMETHYLTOLUQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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